molecular formula C10H8BrN3O2S B12702829 N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide CAS No. 104388-95-6

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide

Cat. No.: B12702829
CAS No.: 104388-95-6
M. Wt: 314.16 g/mol
InChI Key: CAHHZWIMGMIKJV-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide (molecular formula: C₁₀H₈BrN₃O₂S) is a benzothiazole derivative featuring a bromo substituent at the 6-position of the benzothiazole ring and an ethanediamide group linked to a methyl substituent. This compound, reported in a 2025 study (), lacks published literature or patent data, highlighting its novelty. Key structural identifiers include its SMILES (BrC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NC) and InChIKey (SYYYNZLMQISJAH-UHFFFAOYSA-N). Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺ CCS: 174.3 Ų) suggest a compact molecular geometry, though experimental validation is pending .

Properties

CAS No.

104388-95-6

Molecular Formula

C10H8BrN3O2S

Molecular Weight

314.16 g/mol

IUPAC Name

N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide

InChI

InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16)

InChI Key

CAHHZWIMGMIKJV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 6-bromo-2-benzothiazole with N-methylethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in the study of amyloid plaques and their role in neurodegenerative diseases such as Alzheimer’s disease.

    Medicine: Utilized as an imaging agent for detecting amyloid plaques in the brain, aiding in the diagnosis and study of Alzheimer’s disease.

    Industry: Applied in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects by binding to Amyloid-β (1-40) with high affinity. This binding is facilitated by the unique structure of the compound, which allows it to interact specifically with the amyloid plaques. The molecular targets involved include the amyloid plaques themselves, and the pathways affected are those related to amyloid aggregation and deposition .

Comparison with Similar Compounds

Substituent Variation: Diethylaminoethyl Analog

A closely related compound, N-(6-bromo-2-benzothiazolyl)-N'-(2-(diethylamino)ethyl)ethanediamide (C₁₅H₁₉BrN₄O₂S, ), replaces the methyl group with a diethylaminoethyl side chain. This substitution increases molecular weight (399.05 g/mol vs. 314.16 g/mol for the target compound) but retains similar CCS values (e.g., [M+H]⁺ CCS: 174.3 Ų), indicating comparable size despite structural differences.

Table 1: Substituent and CCS Comparison

Compound Molecular Formula Key Substituent [M+H]⁺ CCS (Ų)
Target Compound () C₁₀H₈BrN₃O₂S Methyl 174.3
Diethylaminoethyl Analog () C₁₅H₁₉BrN₄O₂S Diethylaminoethyl 174.3

Benzodithiazine Derivatives

Benzodithiazine-core compounds () differ in heterocyclic structure but share functional groups with the target compound:

  • 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Features a bromo-hydroxyphenyl substituent and a benzodithiazine core. Its IR spectrum shows a strong C=N stretch at 1610 cm⁻¹, comparable to the target compound’s amide carbonyl stretches. The benzodithiazine core introduces additional sulfone groups (SO₂), which may increase polarity and thermal stability (mp: 330–331°C) compared to the simpler benzothiazole core .
  • 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Substitutes bromo with a cyano group, introducing a nitrile stretch at 2235 cm⁻¹. This electron-withdrawing group could alter reactivity in nucleophilic substitutions relative to bromo substituents .

Table 2: Core Structure and Functional Group Comparison

Compound Core Structure Key Functional Groups Notable Spectral Data
Target Compound () Benzothiazole Bromo, ethanediamide Predicted CCS values
Compound Benzodithiazine Bromo, hydroxy, hydrazine IR: 1610 cm⁻¹ (C=N)
Compound Benzodithiazine Cyano, hydroxy IR: 2235 cm⁻¹ (C≡N)

Thiazolidinone Derivatives

NAT-1 and NAT-2 () are thiazolidinone derivatives with nicotinamide linkages.

Biological Activity

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The chemical formula is C10H12BrN3SC_{10}H_{12}BrN_3S, and it features a bromo substituent at the 6-position of the benzothiazole ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it may modulate kinase activity, influencing downstream signaling cascades critical for cell proliferation and apoptosis.

1. Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

  • Case Study : A study reported an IC50 value of approximately 225 µM against MCF-7 cells, indicating its efficacy in reducing cell viability. The compound was found to induce apoptosis, as evidenced by increased lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains, suggesting its potential as an antibacterial agent.

  • Research Findings : In a comparative study, derivatives of benzothiazole exhibited varying degrees of antibacterial activity. This compound was among those that showed significant inhibition against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

  • Experimental Evidence : In vitro assays demonstrated that treatment with this compound resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), markers associated with inflammation .

Data Table: Summary of Biological Activities

Activity Cell Line/Organism IC50/Effect Reference
AnticancerMCF-7 (breast cancer)225 µM (cell viability)
AntimicrobialVarious bacteriaSignificant inhibition
Anti-inflammatoryIn vitro assaysDecreased IL-6 and TNF-α

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